- Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-dionesTetrahedron Letters, 2004, 45(24), 4661-4664,
Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde structure](https://ar.kuujia.com/scimg/cas/93245-98-8x500.png)
93245-98-8 structure
اسم المنتج:1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
كاس عدد:93245-98-8
وسط:C9H14O3
ميغاواط:170.205663204193
MDL:MFCD11847774
CID:1006871
PubChem ID:9898947
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
- 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
- PB43870
- EN300-172618
- AB7089
- MFCD11847774
- CS-0169564
- AKOS015855813
- 4,4-(ethylenedioxy)cyclohexane carbaldehyde
- F8888-7350
- HFBULKBCEFQYCJ-UHFFFAOYSA-N
- 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
- DTXSID40432508
- Z1255380045
- 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
- 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
- AS-44816
- 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
- 93245-98-8
- SCHEMBL87185
- 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
- DB-328760
-
- MDL: MFCD11847774
- نواة داخلي: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
- مفتاح Inchi: HFBULKBCEFQYCJ-UHFFFAOYSA-N
- ابتسامات: O=CC1CCC2(OCCO2)CC1
حساب السمة
- نوعية دقيقة: 170.094294304g/mol
- النظائر كتلة واحدة: 170.094294304g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 163
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 0.4
- طوبولوجي سطح القطب: 35.5Ų
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM129753-1g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | K15625-1g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 98% | 1g |
$610 | 2024-05-24 | |
eNovation Chemicals LLC | Y1294727-100mg |
1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 100mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294727-500mg |
1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 500mg |
$240 | 2024-07-28 | |
TRC | D495935-10mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1294727-250mg |
1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 250mg |
$185 | 2024-07-28 | |
Life Chemicals | F8888-7350-0.25g |
"1,4-dioxaspiro[4.5]decane-8-carbaldehyde" |
93245-98-8 | 95%+ | 0.25g |
$374.0 | 2023-11-21 | |
Alichem | A289000627-5g |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 5g |
$959.50 | 2023-08-31 | |
Life Chemicals | F8888-7350-5g |
"1,4-dioxaspiro[4.5]decane-8-carbaldehyde" |
93245-98-8 | 95%+ | 5g |
$1350.0 | 2023-11-21 | |
Life Chemicals | F8888-7350-0.5g |
"1,4-dioxaspiro[4.5]decane-8-carbaldehyde" |
93245-98-8 | 95%+ | 0.5g |
$394.0 | 2023-11-21 |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 -
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
المراجع
- Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain, Germany, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: 2-Methyltetrahydrofuran , Water ; 80 min, 20 °C
المراجع
- Photochemical Homologation for the Preparation of Aliphatic Aldehydes in FlowJournal of Organic Chemistry, 2018, 83(24), 15558-15568,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
المراجع
- Preparation of bifunctional compounds as SMARCA degraders, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 5 min, 0 °C; 3 h, rt
المراجع
- Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 4 h, 1 atm, 23 °C
المراجع
- Preparation of fluoro perhexiline compounds and their therapeutic use, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
المراجع
- (6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35Journal of Medicinal Chemistry, 1989, 32(3), 709-15,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
المراجع
- A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethaneSynlett, 1994, (2),,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ; -5 °C; 2 h, -5 - 0 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
المراجع
- Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanoneYingyong Huagong, 2010, 39(1), 150-152,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ; 15 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
المراجع
- Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -65 °C; 0.5 h, -65 °C
1.2 Reagents: Methanol ; -65 °C
1.2 Reagents: Methanol ; -65 °C
المراجع
- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
المراجع
- Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 1 atm, 23 °C
المراجع
- Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained EfficacyJournal of Medicinal Chemistry, 2017, 60(7), 2780-2789,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine , Tempo , Cuprous iodide Solvents: Acetonitrile ; overnight, rt
المراجع
- Liquid crystal compound, liquid crystal composition, and liquid crystal display device, Japan, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
المراجع
- Preparation of N-phenylsulfonylpiperidines as analgesics, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
المراجع
- New high affinity H3 receptor agonists without a basic side chainBioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
المراجع
- Preparation of phenylsulfonamides as analgesics, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials
- {1,4-dioxaspiro[4.5]decan-8-yl}methanol
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- 1,4-Dioxaspiro[4.5]decan-8-one
- Phosphorane,methylenetriphenyl-
- 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde
- 3-Methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.4.2]tetradec-1-ene
- 8-methylidene-1,4-dioxaspiro[4.5]decane
- (diazomethyl)trimethylsilane
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde الوثائق ذات الصلة
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde) منتجات ذات صلة
- 56309-94-5(Ketoketal)
- 338956-31-3(2(1H)-Pyrimidinone,6-amino-4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-(4-methylphenyl)-)
- 2763906-91-6(3-{[(Prop-2-en-1-yloxy)carbonyl]amino}-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid)
- 1191912-32-9(2-hydroxy-3-(morpholin-4-yl)propanoic acid)
- 2395783-99-8(3-(ethenesulfonyl)-N-[2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide)
- 2172272-81-8(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidobutanoic acid)
- 1805871-51-5(Ethyl 2-cyano-6-propionylphenylacetate)
- 1154259-79-6(2-(4-Aminopiperidin-1-yl)acetonitrile)
- 922554-25-4(2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide)
- 1805547-28-7(2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

نقاء:99%
كمية:5g
الأسعار ($):2381.0